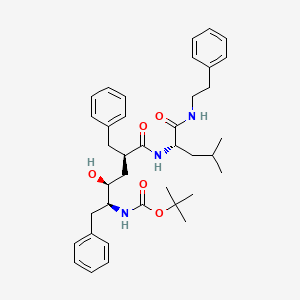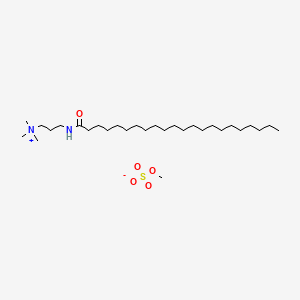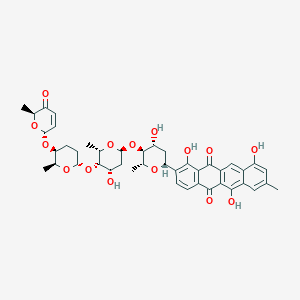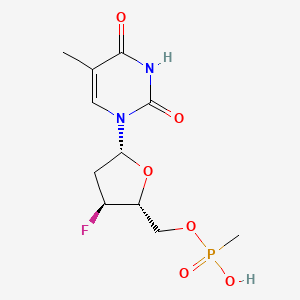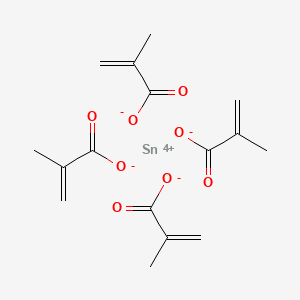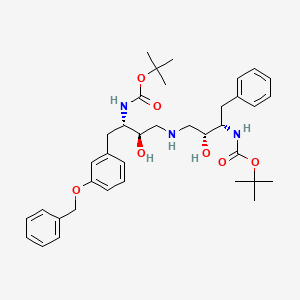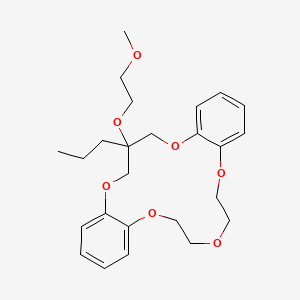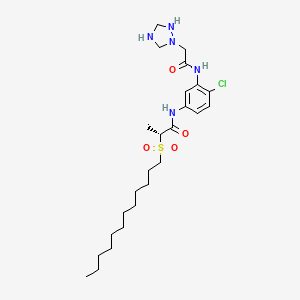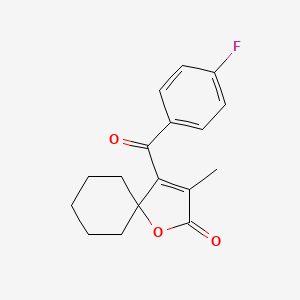
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-fluorobenzoyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxaspiro(45)dec-3-en-2-one, 4-(4-fluorobenzoyl)-3-methyl- is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-fluorobenzoyl)-3-methyl- involves several steps, including the formation of the spirocyclic core and the introduction of the fluorobenzoyl and methyl groups. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions. Industrial production methods may involve scaling up these synthetic routes to produce the compound in larger quantities.
Analyse Chemischer Reaktionen
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-fluorobenzoyl)-3-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-fluorobenzoyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific context in which the compound is being studied.
Vergleich Mit ähnlichen Verbindungen
1-Oxaspiro(4.5)dec-3-en-2-one, 4-(4-fluorobenzoyl)-3-methyl- can be compared with other similar spirocyclic compounds. Similar compounds include other spirocyclic ketones and lactones, which may have different substituents or functional groups. The uniqueness of this compound lies in its specific combination of the spirocyclic core, the fluorobenzoyl group, and the methyl group, which may confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
86560-07-8 |
|---|---|
Molekularformel |
C17H17FO3 |
Molekulargewicht |
288.31 g/mol |
IUPAC-Name |
4-(4-fluorobenzoyl)-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C17H17FO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8H,2-4,9-10H2,1H3 |
InChI-Schlüssel |
KSMBLVHLGIZQKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2(CCCCC2)OC1=O)C(=O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


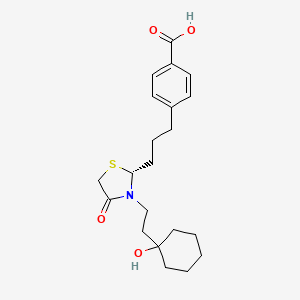
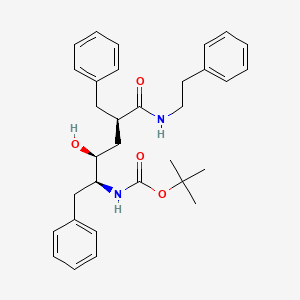
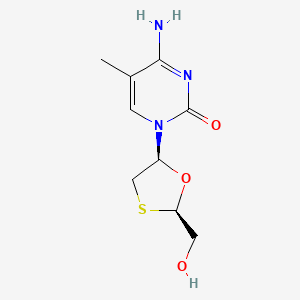
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
